molecular formula C16H17N3O4S2 B494548 METHYL 2-({[(4-ETHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

METHYL 2-({[(4-ETHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

Cat. No.: B494548
M. Wt: 379.5g/mol
InChI Key: PZEFIBYFAKFERL-UHFFFAOYSA-N
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Description

METHYL 2-({[(4-ETHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE: is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a thiazole ring, an ethoxybenzoyl group, and a carbonothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-({[(4-ETHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multiple steps. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions.

    Introduction of the Ethoxybenzoyl Group: The ethoxybenzoyl group can be introduced through an acylation reaction using 4-ethoxybenzoyl chloride and a suitable base.

    Formation of the Carbonothioyl Group: The carbonothioyl group can be introduced through the reaction of the intermediate compound with carbon disulfide and a suitable amine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-({[(4-ETHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols; typically carried out in polar solvents.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidines or other reduced derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

METHYL 2-({[(4-ETHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of METHYL 2-({[(4-ETHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate
  • Methyl 2-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Uniqueness

METHYL 2-({[(4-ETHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is unique due to the presence of the ethoxybenzoyl group, which can impart specific chemical and biological properties. This makes it distinct from other similar compounds and potentially more suitable for certain applications.

Properties

Molecular Formula

C16H17N3O4S2

Molecular Weight

379.5g/mol

IUPAC Name

methyl 2-[(4-ethoxybenzoyl)carbamothioylamino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C16H17N3O4S2/c1-4-23-11-7-5-10(6-8-11)13(20)18-15(24)19-16-17-9(2)12(25-16)14(21)22-3/h5-8H,4H2,1-3H3,(H2,17,18,19,20,24)

InChI Key

PZEFIBYFAKFERL-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=NC(=C(S2)C(=O)OC)C

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=NC(=C(S2)C(=O)OC)C

Origin of Product

United States

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